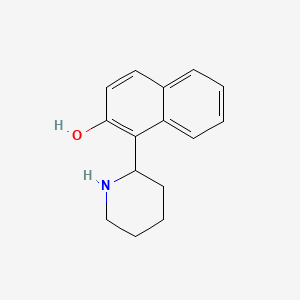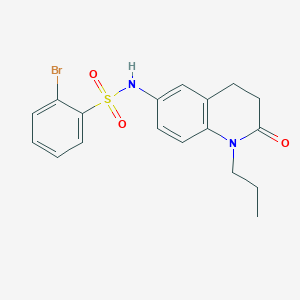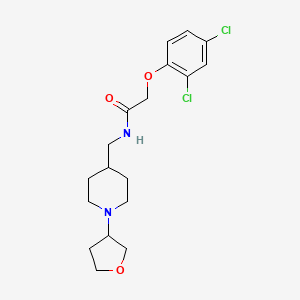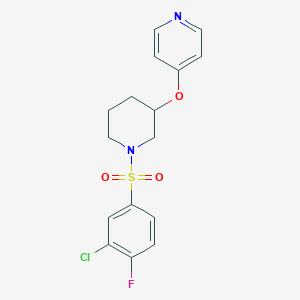
1-(Piperidin-2-yl)naphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(Piperidin-2-yl)naphthalen-2-ol” is a chemical compound with the molecular formula C15H17NO and a molecular weight of 227.31 . It is used for research purposes .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “this compound”, has been a subject of interest in recent scientific literature . The synthesis process often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to a naphthalen-2-ol group . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The chemical reactions involving “this compound” and similar compounds have been studied. For instance, naphthalen-2-ol Mannich bases have been found to react with β-aminoacrylonitriles and methyl 3-morpholinoacrylate as products of [4+2] cycloaddition of push-pull olefins to the corresponding 1,2-naphthoquinone 1-methide .Applications De Recherche Scientifique
Synthesis and Chemical Properties
1-(Piperidin-2-yl)naphthalen-2-ol and related compounds have been the focus of various experimental and theoretical studies to understand their structural, electronic, and optical properties. The synthesis of these compounds often involves multi-component reactions, such as the Petasis reaction, which are of interest due to their potential biological activity and antioxidant properties. For instance, studies involving alkylaminophenol compounds have highlighted their significant antioxidant value, suggesting potential as biologically active drugs. Theoretical studies, including density functional theory (DFT) and Hartree-Fock (HF) methods, have been used to predict the electronic structure and properties of these compounds, providing insights into their reactivity and stability (Ulaş, 2020).
Catalytic Applications
In addition to their potential in drug development, these compounds have been explored for their use in catalysis. Research has demonstrated the efficiency of nano magnetite (Fe3O4) as a catalyst for the synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol under ultrasound irradiation, showcasing the compound's utility in solvent-free conditions and its potential in green chemistry (Mokhtary & Torabi, 2017).
Tautomeric Equilibrium and Molecular Interaction Studies
Further research has delved into the tautomeric properties of related compounds, investigating the effects of molecular modifications on their tautomeric equilibrium. For example, the introduction of a flexible piperidine ring has been shown to control the tautomeric shift upon protonation/deprotonation, offering a way to manipulate the compound's chemical behavior for specific applications (Deneva et al., 2013).
Biomedical Research
On the biomedical front, derivatives of this compound have been investigated for their antiproliferative activity and potential as selective estrogen receptor modulators (SERMs), indicating their relevance in cancer research and hormone therapy (Berardi et al., 2005; Yadav et al., 2011). These studies underscore the compound's versatility and potential across various fields of research and application.
Mécanisme D'action
Orientations Futures
Piperidine derivatives, including “1-(Piperidin-2-yl)naphthalen-2-ol”, play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
1-piperidin-2-ylnaphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c17-14-9-8-11-5-1-2-6-12(11)15(14)13-7-3-4-10-16-13/h1-2,5-6,8-9,13,16-17H,3-4,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKMNMJNMHQRHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=C(C=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2612424.png)
![1,7-dimethyl-9-(4-methylphenyl)-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2612426.png)


![[3,4,5-triacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl Acetate](/img/no-structure.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chlorobenzoate](/img/structure/B2612434.png)


![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2612437.png)

![2-[(3-methoxyphenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2612442.png)


